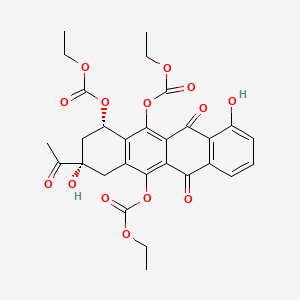

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone

説明

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is a chemical compound with the molecular formula C29H28O14 and a molecular weight of 600.529. It is a derivative of Daunomycinone, which is a core structure in the anthracycline class of antibiotics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves the introduction of ethyl carbonate groups at specific positions on the Daunomycinone structure. The reaction typically requires the use of ethyl chloroformate as the carbonate source and a base such as pyridine to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

Substitution: The ethyl carbonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl carbonate groups.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Compounds with substituted functional groups replacing the ethyl carbonate groups.

科学的研究の応用

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.

Biology: Investigated for its potential effects on cellular processes and as a tool to study cellular uptake mechanisms.

Medicine: Explored for its potential as an anticancer agent due to its structural similarity to other anthracyclines.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

作用機序

The mechanism of action of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it a potential anticancer agent. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication .

類似化合物との比較

Similar Compounds

Daunomycinone: The parent compound, which lacks the ethyl carbonate groups.

Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.

Epirubicin: A stereoisomer of doxorubicin with similar anticancer properties.

Uniqueness

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is unique due to the presence of ethyl carbonate groups, which can influence its solubility, reactivity, and biological activity. These modifications can potentially enhance its therapeutic properties and reduce side effects compared to other anthracyclines .

生物活性

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is a derivative of daunomycinone, belonging to the anthracycline class of antibiotics. Its unique structure includes ethyl carbonate groups, which influence its solubility and biological activity. The compound has the molecular formula C29H28O14 and a molecular weight of 600.529. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The primary mechanism of action for this compound involves intercalation into DNA. This interaction disrupts the DNA double helix, inhibiting replication and transcription processes essential for cell survival. Additionally, it targets topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's structural modifications may enhance its efficacy compared to other anthracyclines by improving cellular uptake and reducing side effects.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical) | 226 |

| A549 (lung) | 242.52 |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Comparison with Other Anthracyclines

The following table compares this compound with other related anthracyclines:

| Compound | Structure | Anticancer Activity | Unique Features |

|---|---|---|---|

| Daunomycinone | Base structure | Moderate | Parent compound |

| Doxorubicin | Hydroxyl group at C14 | High | Broad-spectrum anticancer activity |

| Epirubicin | Stereoisomer of doxorubicin | High | Improved pharmacokinetics |

| This compound | Ethyl carbonate groups at C6, C10, C11 | Significant | Enhanced solubility and reduced side effects |

Case Studies and Experimental Data

- In Vitro Studies : A study conducted on the antiproliferative effects of this compound demonstrated its ability to inhibit cell growth in HeLa and A549 cell lines effectively. The IC50 values indicate a moderate level of potency compared to other anthracyclines.

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This apoptotic effect is crucial for its potential use in cancer therapy.

- Cellular Uptake Studies : Research has shown that the ethyl carbonate modifications enhance cellular permeability, allowing for increased uptake in cancerous cells compared to its parent compound.

Toxicological Profile

While promising as an anticancer agent, the toxicological profile of this compound requires careful evaluation. Preliminary studies suggest that it may exhibit lower cardiotoxicity than traditional anthracyclines like doxorubicin; however, comprehensive toxicological assessments are necessary to confirm safety profiles before clinical applications.

特性

IUPAC Name |

[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3/t17-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCLTLJGYVYVPZ-ADKRDUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858520 | |

| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67665-62-7 | |

| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。